Boc-ala-gly-osu
Overview
Description
“Boc-ala-gly-osu” is a compound used in the field of peptide synthesis . It is also known as Boc-L-alanine N-succinimidyl ester or Boc-L-alanine hydroxysuccinimide ester . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .
Synthesis Analysis
The synthesis of “Boc-ala-gly-osu” involves the use of mixed anhydrides and activated esters to obtain high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis
The empirical formula of “Boc-ala-gly-osu” is C12H18N2O6 . Its molecular weight is 286.28 . The SMILES string representation of its structure isCC@HOC(C)(C)C)C(=O)ON1C(=O)CCC1=O
. Chemical Reactions Analysis
“Boc-ala-gly-osu” is used in Boc solid-phase peptide synthesis . It is involved in the synthesis of various compounds such as Muramyldipeptide analogs, Microcin C analogs, Lipid I and nucleoside diphosphate peptide derivatives, and N-Protected dipeptide acids .Physical And Chemical Properties Analysis
“Boc-ala-gly-osu” is a white to off-white crystalline powder that is soluble in common organic solvents. Its molecular weight is 400.39 g/mol. It has a melting point of 139-141°C and a boiling point of 583.3°C at 760 mm Hg.Scientific Research Applications
Proteomic Studies : In proteomic research, Boc-ala-gly-osu is utilized in a novel TAG-TMTpro approach for isobaric labeling. This method allows the tripling of quantitative capacity in multiplexed proteomic analysis, enhancing the throughput and precision of protein quantification (Wu, Shen, & Zhang, 2022).
Peptide Modification and Synthesis : It's used in the modification of cellulose hydroxyl groups (O-acylation) with N(α)-t-Butyloxycarbonyl (Boc)-amino acids like Gly and Ala, facilitating the creation of various cellulose derivatives. This is important for the development of novel materials and biomolecules (Devarayan, Hayashi, Hachisu, Araki, & Ohkawa, 2013).
Solid-Phase Peptide Synthesis : The compound has been used in solid-phase peptide synthesis, where it helps in the coupling of peptide segments in non-aqueous solvents. This is crucial for the synthesis of complex peptides and proteins for various research and therapeutic applications (Yamashiro & Blake, 2009).
Molecular Structure and Solubility Studies : Boc-ala-gly-osu plays a role in the study of the conformation and solubility properties of protected homooligopeptides, contributing to the understanding of peptide structures and behaviors (Narita, Doi, Kudo, & Terauchi, 1986).
Biochemical Research : In biochemical studies, it has been used to examine the role of sequential oligopeptides as substrates or inhibitors in enzymatic reactions, aiding in the understanding of enzyme-substrate interactions (Lorenzi, Blout, Kivirikko, & Prockop, 1969).
Future Directions
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRGZBZQQESHS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-gly-osu |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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